N-{3-[4-(dimethylamino)phenyl]propyl}thiophene-2-carboxamide
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Overview
Description
N-{3-[4-(dimethylamino)phenyl]propyl}thiophene-2-carboxamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a thiophene ring, a carboxamide group, and a dimethylamino-substituted phenyl group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[4-(dimethylamino)phenyl]propyl}thiophene-2-carboxamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-(dimethylamino)benzaldehyde with propylamine to form the intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization with thiophene-2-carboxylic acid under acidic conditions to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{3-[4-(dimethylamino)phenyl]propyl}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar solvents.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
N-{3-[4-(dimethylamino)phenyl]propyl}thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism by which N-{3-[4-(dimethylamino)phenyl]propyl}thiophene-2-carboxamide exerts its effects involves interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways: It can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-{3-[4-(dimethylamino)phenyl]propyl}benzamide
- N-{3-[4-(dimethylamino)phenyl]propyl}furan-2-carboxamide
Uniqueness
N-{3-[4-(dimethylamino)phenyl]propyl}thiophene-2-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and enhances its potential for use in electronic and optoelectronic applications.
Properties
IUPAC Name |
N-[3-[4-(dimethylamino)phenyl]propyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS/c1-18(2)14-9-7-13(8-10-14)5-3-11-17-16(19)15-6-4-12-20-15/h4,6-10,12H,3,5,11H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUIIIFHDIWJEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNC(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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